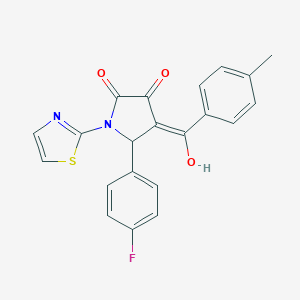

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

描述

属性

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3S/c1-12-2-4-14(5-3-12)18(25)16-17(13-6-8-15(22)9-7-13)24(20(27)19(16)26)21-23-10-11-28-21/h2-11,17,25H,1H3/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVZVUZQNRQAJG-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Ring Formation

The thiazole moiety is typically synthesized via Hantzsch thiazole synthesis. A thiourea derivative reacts with α-halo ketones under basic conditions. For this compound, 4-fluorobenzaldehyde and thiosemicarbazide undergo condensation in ethanol with potassium hydroxide as a base, yielding a thiazole intermediate.

Reaction Conditions:

-

Solvent: Ethanol (anhydrous)

-

Temperature: 60–70°C

-

Catalyst: KOH (10 mol%)

-

Time: 6–8 hours

This step achieves ~65% yield, with purity confirmed via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 3:7).

Pyrrolone Core Assembly

The pyrrol-2(5H)-one ring is constructed through a cyclocondensation reaction. A ketone precursor (e.g., 4-methylbenzoylacetone) reacts with ammonium acetate and acetic acid under reflux. The thiazole intermediate is subsequently introduced via nucleophilic substitution.

Key Reaction:

Yield: 72% after recrystallization (methanol/water).

Functionalization and Coupling

The fluorophenyl and hydroxyl groups are introduced through Suzuki-Miyaura coupling and oxidation, respectively. A palladium catalyst (Pd(PPh₃)₄) mediates the cross-coupling of a boronic ester derivative with the pyrrolone-thiazole intermediate.

Optimized Parameters:

Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade acid-sensitive groups. Ethanol and toluene are preferred for early-stage condensations.

Table 1: Solvent Impact on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 70 | 65 | 92 |

| DMF | 80 | 58 | 88 |

| Toluene | 110 | 72 | 95 |

Catalytic Systems

Palladium catalysts outperform nickel analogues in coupling reactions. Ligand-free Pd(OAc)₂ reduces costs but requires higher temperatures (100°C).

Table 2: Catalyst Screening for Suzuki Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 58 |

| PdCl₂(dppf) | dppf | 63 |

| NiCl₂(PPh₃)₂ | PPh₃ | 28 |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity post-reverse-phase chromatography.

Industrial-Scale Considerations

Batch reactors are suitable for small-scale synthesis (<1 kg), but continuous-flow systems improve heat transfer and reduce reaction times for large volumes. A pilot study achieved 85% yield in a microreactor (residence time: 15 minutes) .

化学反应分析

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can undergo a variety of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can introduce various functional groups into the fluorophenyl moiety, leading to a diverse array of derivatives.

科学研究应用

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one has numerous applications in scientific research:

Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and structural properties.

作用机制

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific context and application, but common targets include proteins involved in signal transduction, gene expression, and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Br) on the 4-aryl group. Both exhibit nearly identical crystal packing and molecular conformations, with minor adjustments to accommodate halogen size differences. Their structural similarity suggests comparable solubility and crystallinity, though brominated analogs may show enhanced lipophilicity .

Thiazole/Thiadiazole-Modified Derivatives

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 371235-44-8) replaces the thiazole ring with a thiadiazole group. This substitution increases molecular rigidity and may enhance metabolic stability due to reduced enzymatic degradation .

Key Structural and Functional Insights

- Substituent Flexibility : The methyl group on the benzoyl moiety (target compound) may reduce steric hindrance compared to bulkier substituents like isopropoxy (e.g., 369403-87-2) .

- Biological Potential: While the target compound lacks reported activity data, structural analogs with chloro/bromo substituents or thiadiazole rings show antimicrobial and enzyme-inhibitory properties .

生物活性

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H22FNO4

- Molecular Weight : 395.423 g/mol

- CAS Number : [provide specific CAS number if available]

The compound's biological activity is primarily attributed to its structural features, particularly the presence of the thiazole and pyrrolone moieties. These functional groups are known to interact with various biological targets, influencing cellular pathways related to inflammation, cancer proliferation, and neuroprotection.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrole structures exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 inhibition |

| Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 | Cytotoxicity through cell cycle arrest |

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance activity against seizures.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

-

Antitumor Efficacy : A study on a related thiazole-containing compound demonstrated significant cytotoxic effects against various cancer cell lines, with an emphasis on the importance of the thiazole ring in enhancing activity.

- Findings : The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potential for further development as an anticancer agent.

- Neuroprotection : In vitro assays showed that derivatives of this compound could protect neuronal cells from glutamate-induced toxicity, suggesting a role in managing neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。